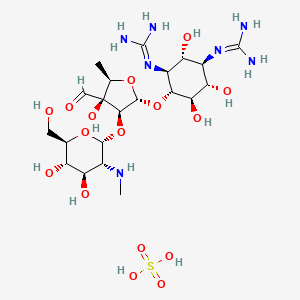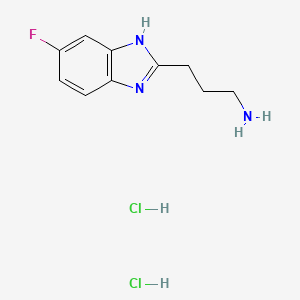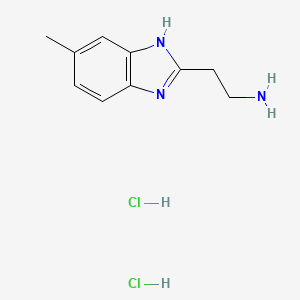
Alogliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
Mécanisme D'action
Target of Action
Alogliptin is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretins, which are hormones that help regulate blood sugar levels .
Mode of Action
This compound works by blocking the action of DPP-4 , which normally destroys incretins . By inhibiting DPP-4, this compound increases the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
Incretin hormones, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1), regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . By inhibiting DPP-4, this compound prolongs the activity of these incretins, thereby enhancing their effects on glucose regulation .
Pharmacokinetics
This compound is rapidly absorbed with a time to maximum plasma concentration (tmax) of approximately 2 hours and is eliminated with a half-life of 21 hours . The absolute bioavailability of this compound is reported as approximately 100% . It undergoes little or no chiral conversion in vivo to the (S)-enantiomer .
Result of Action
The inhibition of DPP-4 by this compound leads to increased insulin production when it’s needed and lower blood sugar levels . This helps to control the level of sugar in the blood, making this compound an effective treatment for type 2 diabetes .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, if a patient has kidney disease, the doses of this compound will need to be reduced depending on the stage of the kidney disease . Furthermore, this compound may need to be temporarily stopped if a patient is going to have an operation .
Analyse Biochimique
Biochemical Properties
Alogliptin interacts with the enzyme DPP-4, inhibiting its activity . This interaction is noncovalent and is based on the structure of this compound and related quinazolinone-based DPP-4 inhibitors . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Cellular Effects
This compound has been shown to have effects on various types of cells. It can cause severe or ongoing pain in joints, heart problems, and liver problems . It also has the potential to cause serious side effects on the heart or pancreas .
Molecular Mechanism
This compound works by inhibiting DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-lasting, dose-dependent antihyperglycemic effects . It has also shown to down-regulate atherogenic lipids .
Dosage Effects in Animal Models
In animal models, this compound has shown potent, long-lasting, and both dose- and glucose-dependent antihyperglycemic effects .
Metabolic Pathways
This compound is involved in the incretin hormone metabolic pathway . It inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 .
Transport and Distribution
This compound is well distributed into tissues . Following a single, 12.5 mg intravenous infusion of this compound to healthy subjects, the volume of distribution during the terminal phase was 417 L .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alogliptin is synthesized through a multi-step process. The key steps involve the formation of the pyrimidinedione core and the subsequent attachment of the piperidine and benzonitrile moieties. The synthetic route typically includes:
- Formation of the pyrimidinedione core through a condensation reaction.
- Introduction of the piperidine ring via nucleophilic substitution.
- Attachment of the benzonitrile group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Use of high-yielding reactions to maximize product output.
- Implementation of efficient purification techniques to ensure product purity.
- Utilization of cost-effective reagents and solvents to reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Alogliptin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Alogliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dipeptidyl peptidase-4 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.
Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes mellitus.
Comparaison Avec Des Composés Similaires
Alogliptin is compared with other dipeptidyl peptidase-4 inhibitors, such as:
- Linagliptin
- Saxagliptin
- Sitagliptin
- Vildagliptin
Uniqueness
This compound is unique in its pharmacokinetic profile, with a high bioavailability and a relatively long half-life. It exhibits minimal metabolism and is primarily excreted unchanged in the urine. This distinguishes it from other dipeptidyl peptidase-4 inhibitors, which may undergo significant hepatic metabolism .
Propriétés
Numéro CAS |
1246610-75-2 |
|---|---|
Formule moléculaire |
C18H22ClN5O2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C18H21N5O2.ClH/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1H/t15-;/m1./s1 |
Clé InChI |
WIXFPWNBCBVIFA-XFULWGLBSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
SMILES isomérique |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.Cl |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.Cl |
Solubilité |
Sparingly soluble |
Pression de vapeur |
3.11X10-12 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818541.png)




![[4-(pyrrolidin-1-ylsulfonylmethyl)anilino]azanium;chloride](/img/structure/B7818559.png)

